molecular formula C20H16ClF2N5O2 B564738 Albaconazole-d3 CAS No. 1217825-34-7

Albaconazole-d3

Cat. No.: B564738
CAS No.: 1217825-34-7
M. Wt: 434.846
InChI Key: UHIXWHUVLCAJQL-JHSKFNMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Albaconazole-d3 is the deuterium labeled Albaconazole . It is a deuterated version of the antifungal drug Albaconazole and is commonly used in the treatment of various fungal infections, including aspergillosis, candidiasis, and dermatophytosis . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Synthesis Analysis

The synthesis of a strict structural analogue of albaconazole in which the quinazolinone ring is fused by a thiazole moiety led to the discovery of a new triazole with broad-spectrum antifungal activity .


Molecular Structure Analysis

The molecular formula of this compound is C20H13D3ClF2N5O2 . The molecular weight is 434.84 . The structure includes a quinazoline moiety, which is made up of two fused six-member aromatic rings, a benzene ring, and a pyrimidine ring .


Chemical Reactions Analysis

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . The chemical reactions involved in the development of this compound are not explicitly mentioned in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 434.8 g/mol, a XLogP3-AA of 2.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, a rotatable bond count of 5, an exact mass of 434.1148890 g/mol, a monoisotopic mass of 434.1148890 g/mol, a topological polar surface area of 83.6 Ų, a heavy atom count of 30, a formal charge of 0, and a complexity of 673 .

Scientific Research Applications

Trypanocidal Activity

Albaconazole, a triazole derivative, has been explored for its potent and broad-spectrum antifungal activity. Significantly, its application extends beyond antifungal use, demonstrating trypanocidal activity in vivo against Trypanosoma cruzi, the causative agent of Chagas' disease. This was evident in studies utilizing canine models, where albaconazole effectively suppressed parasite proliferation and prevented infected animals' death. This indicates albaconazole's potential as a candidate for treating human Chagas' disease, showcasing its versatility beyond conventional antifungal applications (Guedes et al., 2004).

Antifungal Efficacy

Research highlights albaconazole's promising in vitro and in vivo antifungal efficacy. Studies demonstrate its significant potency against a range of fungal pathogens, including Candida species, Cryptococcus neoformans, and Malassezia spp. Its activity was notably superior to fluconazole in certain contexts, such as treating cryptococcal meningitis in rabbit models and combating fluconazole-resistant Candida strains. This broad-spectrum activity underscores albaconazole's potential in treating diverse fungal infections, addressing the need for more effective antifungal agents due to rising resistance issues (Miller et al., 2004); (Garau et al., 2003).

Pharmacokinetics and Safety

Albaconazole's pharmacokinetic profile has been assessed through various studies, highlighting its rapid absorption, long half-life, and minimal toxicity, even in long-term treatment schemes. This favorable profile facilitates its application in treating infections requiring extended medication periods, such as onychomycosis and systemic mycoses. The safety and tolerability observed in clinical trials further support its potential in clinical settings, offering a promising alternative to existing antifungals (Dietz et al., 2014).

Novel Formulations and Drug Development

Albaconazole's development for oral treatment of fungal diseases showcases its adaptability in formulation, with studies comparing bioavailability between tablet and capsule forms. These investigations contribute to optimizing drug delivery and efficacy, underlining the pharmaceutical industry's commitment to enhancing antifungal therapy options. Furthermore, the exploration of albaconazole derivatives highlights ongoing efforts to discover new antifungal agents with improved efficacy and safety profiles (van Rossem & Lowe, 2013).

Safety and Hazards

Albaconazole is harmful if swallowed. It is recommended to wash thoroughly after handling and not to eat, drink, or smoke when using this product .

Future Directions

Albaconazole is a novel triazole being developed for the oral treatment of fungal diseases. Once-weekly oral dosing with 400 mg albaconazole for 24 or 36 weeks resulted in high rates of clinical and mycological resolution for distal subungual onychomycosis, as well as a favorable safety and tolerability profile . The utility of clinically available antifungals is limited by their narrow spectrum of activity, high toxicity, and emerging resistance. Novel antifungals in clinical development include first-in-class agents, new structures for an established target, and formulation modifications to marketed antifungals, in addition to repurposed agents .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Albaconazole-d3, like its parent compound Albaconazole, is believed to inhibit the fungal CYP51 enzyme . This enzyme is involved in the synthesis of ergosterol, a vital component of the fungal cell membrane . By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .

Cellular Effects

This compound has shown potent activity against various fungal species in both in vitro and in vivo settings . It has been found to be well-tolerated and effective in treating fungal infections

Molecular Mechanism

The molecular mechanism of this compound is thought to involve the inhibition of the fungal CYP51 enzyme . This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane . By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to a compromise in the integrity of the fungal cell membrane and ultimately cell death .

Temporal Effects in Laboratory Settings

Albaconazole, the parent compound of this compound, has been reported to have a very long half-life and large volume of distribution , suggesting that this compound may also exhibit similar properties.

Dosage Effects in Animal Models

In animal models, Albaconazole has shown to be effective at higher dosages . For instance, in an animal model of Chagas’ disease, Albaconazole could be detected in cerebrospinal fluid only at higher dosages (80 mg/kg/day), with drug concentrations in the cerebrospinal fluid reaching 15% of serum levels . It is plausible that this compound may exhibit similar dosage effects in animal models.

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not fully known. Given that it is a derivative of Albaconazole, it is likely that it shares similar metabolic pathways. Albaconazole is known to inhibit the fungal CYP51 enzyme, which is involved in the synthesis of ergosterol .

Transport and Distribution

Albaconazole, the parent compound, has been reported to have a large volume of distribution , suggesting that this compound may also be widely distributed within the body.

Properties

IUPAC Name

7-chloro-3-[(2R,3R)-1,1,1-trideuterio-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF2N5O2/c1-12(28-11-25-18-6-13(21)2-4-15(18)19(28)29)20(30,8-27-10-24-9-26-27)16-5-3-14(22)7-17(16)23/h2-7,9-12,30H,8H2,1H3/t12-,20-/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIXWHUVLCAJQL-JHSKFNMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.